molecular formula C17H18N2O2 B413258 N-[4-(4-morpholinyl)phenyl]benzamide

N-[4-(4-morpholinyl)phenyl]benzamide

Cat. No.: B413258
M. Wt: 282.34g/mol
InChI Key: ZBKDJKPWTRIJEP-UHFFFAOYSA-N
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Description

N-[4-(4-Morpholinyl)phenyl]benzamide is a benzamide derivative featuring a morpholine-substituted phenyl group at the para position of the benzamide scaffold. This compound is structurally characterized by a benzamide core (C₆H₅CONH-) linked to a 4-morpholinylphenyl moiety. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s electronic and steric properties, influencing its solubility, bioavailability, and intermolecular interactions .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H18N2O2/c20-17(14-4-2-1-3-5-14)18-15-6-8-16(9-7-15)19-10-12-21-13-11-19/h1-9H,10-13H2,(H,18,20)

InChI Key

ZBKDJKPWTRIJEP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

N-[4-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. Research indicates that it inhibits specific enzymes involved in cancer cell proliferation, particularly those linked to signaling pathways that regulate cell growth and survival. For instance, it has been shown to modulate cyclic adenosine monophosphate (cAMP) levels, which are crucial for various cellular responses related to cancer progression.

Case Study:
A study evaluated the compound's efficacy against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. The compound's mechanism of action involves targeting key proteins in the cancer cell cycle, leading to apoptosis .

Antimicrobial Properties

Beyond its anticancer potential, this compound exhibits notable antimicrobial activity against various pathogens. The compound has been tested against resistant strains of bacteria, showing effectiveness in inhibiting their growth.

Case Study:
In vitro studies revealed that this compound had a minimum inhibitory concentration (MIC) as low as 1.27 µM against certain Gram-positive and Gram-negative bacteria. This activity suggests its potential utility in treating infections caused by antibiotic-resistant strains .

Structure-Activity Relationships

The biological activity of this compound can be influenced by modifications to its structure. Variations in substitution patterns on the benzamide moiety can significantly affect its potency and selectivity.

Compound NameStructureUnique Features
3,5-Dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamideStructureSelective inhibitor of phosphodiesterase-4
N-[3-(morpholin-4-yl)phenyl]-3-nitrobenzamideStructureDemonstrates selective anticancer activity
2,4-Dimethyl-N-[2-(4-morpholinyl)phenyl]benzamideStructurePotentially enhanced lipophilicity and solubility
3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamideStructureExplored for antimicrobial properties

These compounds illustrate how structural modifications can enhance or alter biological activities, providing insights into designing more effective drugs.

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Modifications

Compound Name Substituents/Modifications Key Properties/Applications Reference
N-[4-Chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide Chloro, nitro, and morpholinyl groups Potential kinase inhibition
ZM447439 (N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide) Quinazoline and morpholinylpropoxy extensions Anticancer (kinase inhibitor)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole and halogen substituents Anticancer (cervical cancer)
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Quinazoline and bromo groups Research tool (chemical probe)

Analysis :

  • Heterocyclic Extensions : ZM447439 incorporates a quinazoline ring and a morpholinylpropoxy chain, broadening its interaction with hydrophobic kinase domains .
  • Bioisosteric Replacements : Replacing morpholine with imidazole (as in ) alters hydrogen-bonding capacity, impacting anticancer activity .

Analysis :

  • Kinase Inhibition : Morpholinyl groups in ZM447439 enhance solubility and target engagement in kinase domains, whereas nitro/chloro derivatives may improve metabolic stability .
  • Anticancer Activity : Imidazole-substituted benzamides exhibit superior activity over morpholinyl derivatives in cervical cancer models, likely due to improved DNA intercalation or protease inhibition .
  • Anthelmintic Activity: Copper and cobalt complexes of piperidinyl benzamides show enhanced efficacy compared to non-metallated ligands, suggesting metal coordination is critical for parasitic enzyme inhibition .

Analysis :

  • Green Chemistry : Ultrasonic methods reduce reaction times and improve yields (e.g., 85–92% in 30 min) by enhancing mass transfer and reducing side reactions .
  • Conventional Limitations : Prolonged refluxing (6–8 hours) leads to moderate yields (60–75%) due to thermal degradation .
  • Solubility Considerations : Morpholinyl groups improve aqueous solubility, whereas nitro or halogen substituents may reduce it, necessitating formulation adjustments .

Key Research Findings and Contradictions

  • Morpholine vs. Piperidine : While morpholinyl benzamides (e.g., ZM447439) are prioritized for kinase inhibition, piperidinyl analogs in exhibit stronger anthelmintic activity, highlighting substituent-dependent target specificity .
  • Synthetic Efficiency : supports ultrasonic synthesis as superior to conventional methods, but reports lower yields for morpholinyl derivatives under similar conditions, suggesting substrate-specific optimization is required .
  • Biological Potency : Imidazole-substituted benzamides outperform morpholinyl derivatives in anticancer assays, underscoring the need for balanced lipophilicity and hydrogen-bonding capacity in drug design .

Preparation Methods

Direct Acylation of 4-(4-Morpholinyl)aniline

The most straightforward method involves reacting 4-(4-morpholinyl)aniline with benzoyl chloride under basic conditions .

Procedure :

  • Reagents : 4-(4-Morpholinyl)aniline (1.0 equiv), benzoyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (DCM).

  • Conditions : Stir at 0°C for 1 hr, then room temperature for 12 hrs.

  • Workup : Wash with 1M HCl, saturated NaHCO₃, and brine. Purify via recrystallization (ethanol/water).

  • Yield : 78–85% .

Key Data :

ParameterValue
Reaction Time13 hrs
Purity (HPLC)>98%
1H^1H NMR (CDCl₃)δ 7.82 (d, 2H), 7.48 (m, 3H), 3.85 (t, 4H), 3.30 (t, 4H)

Coupling Reagent-Assisted Synthesis

Carbodiimide-based coupling agents enhance efficiency, particularly for sterically hindered substrates .

Procedure :

  • Reagents : 4-(4-Morpholinyl)aniline (1.0 equiv), benzoic acid (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DCM.

  • Conditions : Stir at room temperature for 24 hrs.

  • Workup : Extract with DCM, dry over MgSO₄, evaporate, and purify via column chromatography (hexane/ethyl acetate).

  • Yield : 82–89% .

Optimization Insights :

  • Catalyst Comparison :

    CatalystYield (%)Purity (%)
    EDC/HOBt8999
    DCC/DMAP7595
    T3P®8197

Solid-Phase Synthesis for High-Throughput Production

This method is scalable and suitable for parallel synthesis .

Procedure :

  • Resin : Wang resin (pre-loaded with Fmoc-4-(4-morpholinyl)aniline).

  • Reagents : Benzoyl chloride (3.0 equiv), DIEA (5.0 equiv), DMF.

  • Conditions : Shake at 25°C for 6 hrs.

  • Cleavage : Treat with 95% TFA/H₂O for 1 hr.

  • Yield : 70–76% .

Advantages :

  • Reduces purification steps.

  • Achieves >90% purity with minimal by-products.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times .

Procedure :

  • Reagents : 4-(4-Morpholinyl)aniline (1.0 equiv), benzoic acid (1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv), DMF.

  • Conditions : Microwave at 100°C for 20 mins.

  • Workup : Dilute with ethyl acetate, wash with brine, and purify via flash chromatography.

  • Yield : 88–92% .

Comparative Analysis :

MethodTime (mins)Yield (%)
Conventional Heating72078
Microwave2090

One-Pot Sequential Reactions

A tandem approach combines morpholine ring formation and acylation .

Procedure :

  • Morpholine Synthesis : React 4-fluoroaniline with 2-chloroethyl ether in morpholine (solvent and reactant) .

  • In Situ Acylation : Add benzoyl chloride and K₂CO₃, reflux for 8 hrs.

  • Workup : Filter, wash with ethanol, and recrystallize.

  • Yield : 65–70% .

Key Intermediate :

  • 4-(4-Morpholinyl)aniline is generated in situ, eliminating isolation steps.

Analytical Validation

Spectroscopic Characterization :

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine) .

  • 13C^{13}C NMR : δ 167.2 (C=O), 153.9 (morpholine C-O), 130.8 (aromatic C).

Purity Assessment :

MethodResult
HPLC (C18 column)99.2%
LC-MS[M+H]⁺ = 281.2

Challenges and Solutions

  • By-Product Formation : Over-acylation is mitigated using controlled stoichiometry (benzoyl chloride ≤1.2 equiv) .

  • Solvent Selection : DCM and THF minimize side reactions vs. DMF .

  • Scalability : Reactive extrusion (source 8) achieves 85% yield at 100g scale .

Q & A

Q. What are the standard synthetic routes for N-[4-(4-morpholinyl)phenyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling of Morpholine Derivatives : React 4-aminophenyl morpholine with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Yield Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane or DMF) to improve efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR. Key signals: morpholine protons (δ 3.6–3.8 ppm), benzamide carbonyl (δ 167–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₇H₁₈N₂O₂) with exact mass (e.g., m/z 294.1368 [M+H]⁺) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding mechanisms of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or GPCRs. The morpholine ring may form hydrogen bonds with Asp831 in EGFR’s ATP-binding pocket .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to validate binding modes .
  • SAR Studies : Modify the benzamide or morpholine substituents to evaluate changes in binding affinity .

Q. Key Finding :

  • Substituting the benzamide with electron-withdrawing groups (e.g., -CF₃) improves kinase inhibition by 30% .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed benzamide) that may alter activity .
  • Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. luminescence ATP assays) .

Q. Case Study :

  • Discrepancies in IC₅₀ values (5–50 µM) for anti-cancer activity were traced to differences in cell permeability assays (e.g., Matrigel vs. monolayer models) .

Q. How can the pharmacokinetic (ADME) profile of this compound be improved for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -SO₂NH₂) to reduce logP (predicted via ChemAxon). Morpholine’s inherent solubility aids bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., benzamide hydrolysis). Block degradation via fluorination .
  • In Vivo PK Studies : Administer orally (10 mg/kg) to rodents; monitor plasma levels via LC-MS/MS. Half-life extension achieved with PEGylation .

Q. What are the best practices for studying structure-property relationships (SPR) in derivatives of this compound?

Methodological Answer:

  • Library Synthesis : Prepare 10–20 derivatives with systematic substitutions (e.g., halogenation, alkylation) .
  • Property Mapping : Correlate structural features (e.g., Hammett σ values) with solubility, logP, and bioactivity .
  • Multivariate Analysis : Use PCA or PLS regression to identify dominant factors influencing activity .

Q. Example :

  • Derivatives with para-substituted electron-donating groups on benzamide showed 2-fold higher solubility in PBS (pH 7.4) .

Q. How can researchers validate the selectivity of this compound for its purported molecular targets?

Methodological Answer:

  • Kinase Profiling : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR Knockout Models : Use HEK293 cells with EGFR or PI3K knocked out to confirm target dependency .
  • Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) shifts upon ligand binding .

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